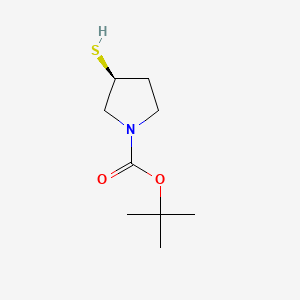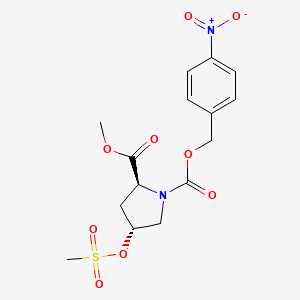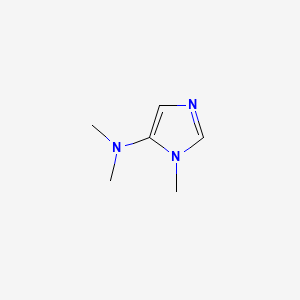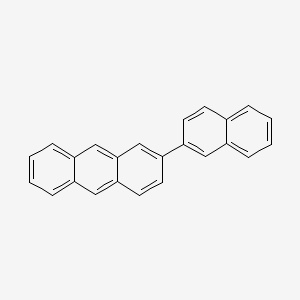
2-(Naphthalen-2-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthalenyl)Anthracene is an organic compound with the chemical formula C24H16 and a molecular weight of 30438 g/mol It is a yellow crystalline substance with a distinctive odor This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalenyl)Anthracene typically involves a multi-step process:
Nitration of Anthracene: Anthracene is reacted with nitric acid to produce 2-nitroanthracene.
Reduction: The 2-nitroanthracene is then reduced to 2-aminoanthracene.
Coupling Reaction: The 2-aminoanthracene undergoes a coupling reaction with 2-bromonaphthalene in the presence of a palladium catalyst to yield 2-(2-Naphthalenyl)Anthracene.
Industrial Production Methods: Industrial production of 2-(2-Naphthalenyl)Anthracene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthalenyl)Anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-(2-Naphthalenyl)Anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Naphthalenyl)Anthracene involves its interaction with light and other molecules:
Photophysical Interactions: Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then release energy in the form of fluorescence or phosphorescence.
Molecular Targets and Pathways: The compound’s interaction with other molecules, such as in the formation of charge-transfer complexes, is crucial in its applications in organic electronics and photophysics.
Comparison with Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Diphenylanthracene
Comparison: 2-(2-Naphthalenyl)Anthracene stands out due to its unique combination of naphthalene and anthracene moieties, which provide distinct electronic and photophysical properties. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it suitable for various advanced applications .
Properties
CAS No. |
15248-70-1 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.392 |
IUPAC Name |
2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H16/c1-2-6-18-13-21(10-9-17(18)5-1)22-11-12-23-14-19-7-3-4-8-20(19)15-24(23)16-22/h1-16H |
InChI Key |
RXPZCMJAIDYEDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


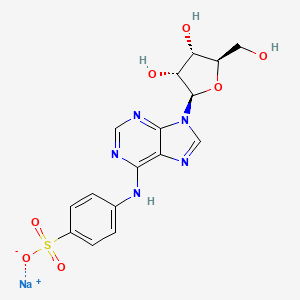
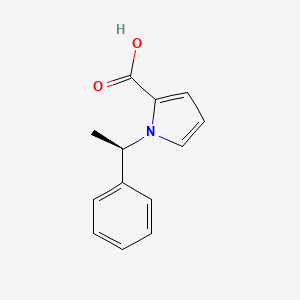
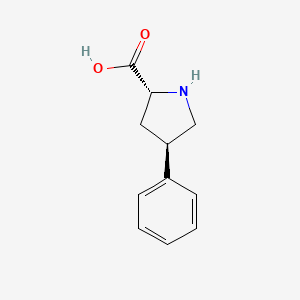
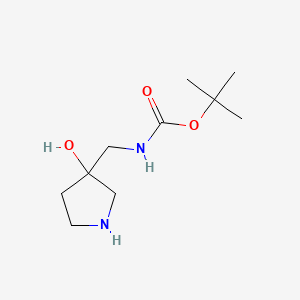
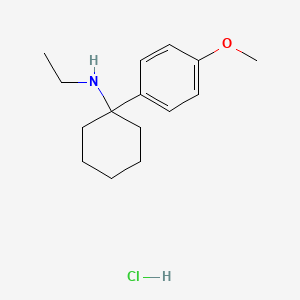
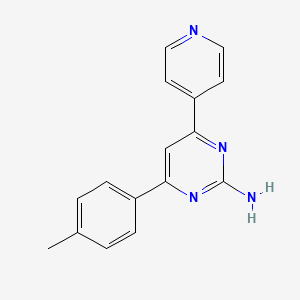
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
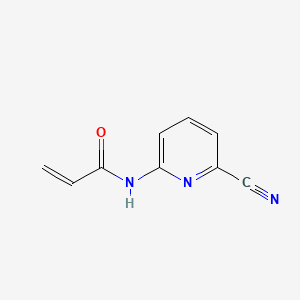
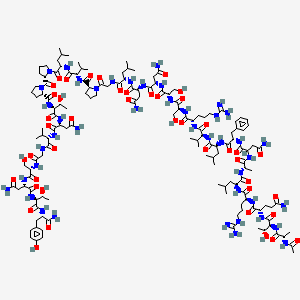
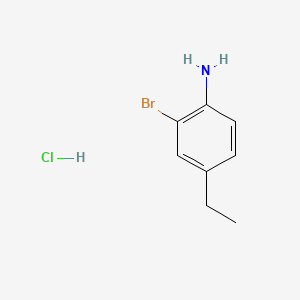
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
